1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-1-3-9(4-2-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQFNEZUYTWTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 1,3-thiazole derivatives with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the carbamate linkage. Industrial production methods may involve optimization of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: It has shown potential as an anti-inflammatory, analgesic, and anticancer agent in preclinical studies.
Industry: The compound is used in the production of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes contributes to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
Compounds with alternative halogen or functional group substitutions on the phenyl ring exhibit distinct properties:
- N-(4-Fluorophenyl)maleimide (19): IC₅₀ = 5.18 µM (monoglyceride lipase inhibition) .
- N-(4-Chlorophenyl)maleimide (22) : IC₅₀ = 7.24 µM .
- N-(4-Bromophenyl)maleimide (25) : IC₅₀ = 4.37 µM .
- N-(4-Iodophenyl)maleimide (28) : IC₅₀ = 4.34 µM .
Key Insight : Halogen size (F, Cl, Br, I) minimally affects inhibitory potency in this series, suggesting electronic effects (e.g., electronegativity) may dominate over steric factors for this target .
Thiazole Ring Modifications
- 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate : Differs in the thiazole substituents (4-methyl group) and carbamate alkylation (isopropyl vs. 4-chlorophenyl). Such modifications can alter lipophilicity and metabolic stability .
Physicochemical Properties
Table 1: Melting Points and Spectral Data of Selected Analogs
Note: The target compound’s absence of reported data underscores the need for further experimental characterization.
Biological Activity
1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is known to participate in various biochemical pathways, including those involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Streptococcus pneumoniae | 10 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also shown promising anticancer activity. Various studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in multiple cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 23.6 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon Cancer) | 15.1 | Cell cycle arrest at G2/M phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against specific cancer types.
Case Studies
Several case studies have explored the biological activity of thiazole derivatives similar to this compound:
- Anticancer Study : A study involving thiazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, supporting the potential use of thiazole-based compounds in cancer therapy .
- Antimicrobial Research : Another investigation showed that thiazole derivatives had enhanced antibacterial activity compared to traditional antibiotics, suggesting their potential application in treating resistant bacterial infections .
Q & A
Q. What established synthetic routes are available for 1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate, and what intermediates are critical for its preparation?
Methodological Answer: The synthesis typically involves condensation reactions between 1,3-thiazol-5-ylmethanol and 4-chlorophenyl isocyanate under anhydrous conditions. Key intermediates include the activated carbamate intermediate formed via nucleophilic substitution. Reaction optimization often requires controlled temperatures (0–5°C) and catalysts like triethylamine to minimize side products. Characterization of intermediates via H NMR and IR spectroscopy ensures proper functional group formation before proceeding to the final step .
Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment?
Methodological Answer:
- FTIR : Identifies carbamate (C=O stretch ~1700 cm) and thiazole ring vibrations (~1600 cm).
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm, optimized with acetonitrile/water gradients.
- NMR : C NMR confirms the thiazole ring’s substitution pattern, while H NMR resolves methylene protons adjacent to the carbamate group.
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What are the solubility challenges associated with this compound, and how can they be addressed in biological assays?
Methodological Answer: The compound’s low aqueous solubility (common in carbamates) can be mitigated using co-solvents like DMSO (<5% v/v) or surfactants (e.g., Tween-80). For in vitro studies, pre-formulation via nanoemulsion or cyclodextrin encapsulation improves bioavailability. Solubility parameters (Hansen solubility parameters) should be calculated to select optimal solvents .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry to evaluate electron density distributions, identifying reactive sites (e.g., carbamate carbonyl for nucleophilic attacks). Fukui indices can predict regioselectivity in derivatization reactions .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., acetylcholinesterase for agrochemical studies). Docking scores correlate with experimental IC values to prioritize derivatives for synthesis .
Q. How do structural modifications (e.g., substituent variations on the thiazole ring) alter bioactivity, and what experimental strategies validate these effects?
Methodological Answer:
- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO) at the thiazole’s 2-position to enhance electrophilic reactivity. Compare inhibitory activity against control compounds using enzyme inhibition assays (e.g., Michaelis-Menten kinetics).
- Crystallography : X-ray diffraction of co-crystals with target proteins (e.g., fungal cytochrome P450) reveals steric and electronic interactions driving potency. Pair with thermodynamic solubility measurements to assess bioavailability trade-offs .
Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across assays) be systematically resolved?
Methodological Answer:
- Assay Standardization : Control variables like buffer pH, temperature, and enzyme concentration. Use internal standards (e.g., known inhibitors) to calibrate results.
- Meta-Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity affecting ligand-protein binding). Reproduce experiments under harmonized conditions and validate with orthogonal assays (e.g., SPR vs. fluorescence quenching) .
Q. What advanced reactor designs or process controls optimize the scalability of its synthesis while minimizing impurities?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors with in-line IR monitoring enable precise control of exothermic carbamate formation. Residence time distribution (RTD) models predict impurity profiles (e.g., dimerization byproducts).
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, stoichiometry, and mixing rates. Taguchi methods prioritize factors affecting yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
